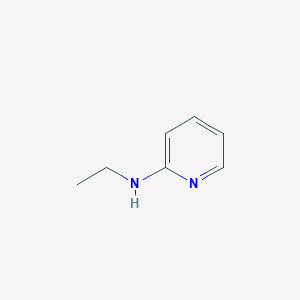

2-(Ethylamino)pyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Science

Pyridine and its derivatives are a cornerstone of modern chemical science, owing to their versatile nature and presence in a multitude of applications. The pyridine ring, a heterocyclic aromatic compound, is a fundamental structural motif in many biologically active molecules and functional materials. In medicinal chemistry, pyridine scaffolds are considered privileged structures because of their ability to mimic the phenyl group while offering improved solubility and hydrogen bonding capabilities. smolecule.com This makes them integral to drug design and the development of novel therapeutic agents. nih.gov Researchers have successfully incorporated pyridine derivatives into drugs targeting a wide array of conditions, including cancer, inflammation, and neurological disorders. nih.govchemimpex.com

Beyond pharmaceuticals, the utility of pyridine derivatives extends to materials science and catalysis. Their unique electronic properties and ability to coordinate with metal ions are crucial for creating stable complexes that can act as catalysts in various chemical transformations. ijcce.ac.ir These compounds also serve as essential intermediates or building blocks in organic synthesis, enabling the construction of more complex molecules for both research and industrial purposes. chemimpex.comevitachem.com Furthermore, certain pyridine derivatives have found applications in the agrochemical industry as growth regulators or pest deterrents. chemimpex.com

Overview of the Research Landscape of 2-(Ethylamino)pyridine and its Analogs

Among the vast family of pyridine derivatives, this compound has attracted considerable academic and industrial interest. It belongs to the class of 2-aminopyridines, which are characterized by an amino group at the C2 position of the pyridine ring and are recognized as important precursors for a variety of heterocyclic compounds. nih.gov The synthesis of this compound and its analogs is an active area of research, with various methods being developed, including multicomponent one-pot reactions and reactions involving chloropyridine precursors. nih.govevitachem.com A notable synthesis route involves the reaction of 2-chloropyridine (B119429) with the appropriate amine. evitachem.com

The physical and chemical properties of this compound are well-documented, providing a foundation for its application in further research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-ethylpyridin-2-amine | nih.gov |

| CAS Number | 37059-57-7 | chemdad.com |

| Molecular Formula | C₇H₁₀N₂ | nih.gov |

| Molecular Weight | 122.17 g/mol | nih.gov |

| Boiling Point | 82 °C / 3.8 mmHg | chemdad.com |

| Density | 1.029 g/cm³ (Predicted) | chemdad.com |

| pKa | 6.71 (Predicted) | chemdad.com |

The research landscape extends to numerous analogs of this compound, where the ethyl group or the pyridine ring is modified to tune the molecule's properties for specific applications. A prominent analog is 2-(Methylamino)pyridine (B147262), which has been studied for its ability to form complexes with metal ions like copper(I) and aluminum. ijcce.ac.irnih.govresearchgate.net These complexes exhibit interesting reactivity, such as the ability to capture carbon dioxide. nih.gov Other analogs have been developed by introducing different substituents to create a library of compounds for screening in drug discovery and materials science.

Scope and Objectives of Academic Investigations

Academic investigations into this compound and its analogs are driven by a range of objectives across different scientific disciplines. A primary focus is medicinal chemistry, where the goal is to design and synthesize novel therapeutic agents.

Key research objectives include:

Development of Kinase Inhibitors: Researchers are actively designing 2-aminopyridine (B139424) derivatives as potent and selective inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. Studies have focused on developing dual inhibitors for ROS1 and ALK to combat drug resistance, as well as selective inhibitors for JAK2 for treating myeloproliferative neoplasms. tandfonline.comresearchgate.net

Discovery of Novel Enzyme Inhibitors: Beyond kinases, these compounds are being explored as inhibitors for other enzymes. For instance, a series of 2-aminopyridine derivatives were designed and synthesized as potential inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a target for cancer therapy. nih.gov

Synthesis of Bioactive Molecules: The 2-aminopyridine scaffold is used to synthesize molecules with a variety of biological activities. Betahistine, a 2-(2-aminoethyl)pyridine (B145717) drug, is used for vestibular disorders. beilstein-journals.org The structural framework is also used to create compounds targeting neurological disorders and for their antimicrobial properties. nih.govchemimpex.com

Coordination Chemistry and Catalysis: A significant area of research involves the synthesis of metal complexes using 2-(alkylamino)pyridine ligands. Studies on aluminum complexes with 2-(methylamino)pyridine have demonstrated their potential for CO2 capture, functioning as a "Frustrated Lewis Pair" to activate the CO2 molecule. nih.gov Similarly, copper complexes have been prepared and characterized for their structural and reactive properties. ijcce.ac.irresearchgate.net

Advancement of Synthetic Methodologies: Organic chemists are continually working to develop more efficient and versatile methods for synthesizing substituted 2-aminopyridines. This includes creating novel multicomponent reactions and optimizing conditions for reactions like the Buchwald-Hartwig amination to produce these valuable compounds. nih.gov

Table 2: Examples of this compound Analogs and Their Research Focus

| Compound/Derivative Class | Research Focus | Key Findings |

|---|---|---|

| 2-Aminopyridine Derivatives | ROS1/ALK Dual Inhibitors | Spiro derivatives showed potent inhibition of crizotinib-resistant mutants like ROS1G2032R and ALKG1202R. tandfonline.com |

| 2-Aminopyridine Derivatives | Selective JAK2 Inhibitors | Compound 21b showed high inhibitory activity against JAK2 and significant antiproliferative activity against HEL cells. researchgate.net |

| 2-(Methylamino)pyridine | CO₂ Capture | Aluminum complexes with this ligand can sequester multiple equivalents of CO₂ per aluminum center under mild conditions. nih.gov |

| 2-(Methylamino)pyridine | Coordination Chemistry | Forms dimeric copper(I) complexes upon reaction of its lithium salt with a copper(I) source. ijcce.ac.irresearchgate.net |

| Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate | Synthetic Intermediate | The bromine atom provides a site for cross-coupling reactions, enabling diversification into complex pharmacophores for drug discovery. smolecule.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGFWBPQQXZELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472988 | |

| Record name | 2-(Ethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37059-57-7 | |

| Record name | 2-(Ethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Ethylamino Pyridine and Derivatives

Direct Synthesis Approaches for 2-(Ethylamino)pyridine and Related Aminopyridines

Direct synthesis methods provide the most straightforward routes to this compound. These approaches typically involve the formation of a carbon-nitrogen bond between a pyridine (B92270) ring and an ethylamine (B1201723) moiety through amination or catalyzed cross-coupling reactions.

Amination Reactions for this compound Formation

The formation of this compound can be achieved through direct amination, often involving the reaction of a 2-halopyridine with ethylamine. This nucleophilic aromatic substitution (SNAr) is a fundamental method for synthesizing aminopyridines. scielo.brresearchgate.net The reactivity of the pyridine ring is often enhanced by the presence of electron-withdrawing groups, which facilitate the nucleophilic attack by the amine. scielo.br For instance, 2-chloropyridines can react with various amines to produce the corresponding 2-aminopyridine (B139424) derivatives. scielo.br While some methods require transition metal catalysts or high pressure, recent developments have focused on milder, catalyst-free conditions. scielo.br

Another approach involves the conversion of pyridine N-oxides into 2-aminopyridines. This one-pot, two-step process demonstrates high regioselectivity for the 2-position and is compatible with a variety of functional groups. researchgate.netresearchgate.net The reaction proceeds via an N-(2-pyridyl)pyridinium salt intermediate, which then undergoes hydrolytic decomposition to yield the desired 2-aminopyridine. researchgate.net

Direct asymmetric reductive amination of substituted 2-acetylpyridines using a chiral ruthenium catalyst and an ammonium (B1175870) salt as the nitrogen source also provides a pathway to chiral amines, showcasing the versatility of amination strategies. acs.org

Copper-Catalyzed Cross-Coupling Reactions (e.g., Goldberg Reaction)

Copper-catalyzed cross-coupling reactions, particularly the Goldberg reaction, offer an efficient and economical route for the synthesis of N-substituted aminopyridines. nih.govresearchgate.net This method is particularly useful for coupling 2-halopyridines, such as 2-bromopyridine (B144113), with amines or amides. nih.govresearchgate.net

A notable application of the Goldberg reaction is the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine and secondary N-alkyl(aryl)formamides. nih.gov The process utilizes an in-situ-formed catalyst from copper(I) iodide (CuI) and 1,10-phenanthroline (B135089), which can be used at low catalyst loadings (0.5–3 mol%). nih.govresearchgate.net The reaction proceeds in high yields and is scalable for multigram production. nih.govresearchgate.net A key advantage of this method is the in-situ cleavage of the intermediate aminopyridine formamide (B127407) via methanolysis or hydrolysis, directly yielding the 2-alkyl(aryl)aminopyridine product. nih.gov

The choice of ligand is crucial for the success of these reactions. While ligands like N,N'-dimethylethylenediamine (DMEDA) are effective, 1,10-phenanthroline (phen) has been shown to be more effective for coupling sterically hindered or less reactive amides. nih.gov The Goldberg reaction provides a practical alternative to other cross-coupling methods that may require an excess of the amine component or are less suitable for large-scale synthesis. nih.gov

Table 1: Examples of Copper-Catalyzed Goldberg Reactions with 2-Bromopyridine nih.govresearchgate.net

| Amide/Formamide | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| N-Methylformamide | 2% CuI/phen | K₃PO₄ | Toluene (B28343) | Reflux | 89% (isolated) |

| N-Ethylformamide | 2% CuI/phen | K₃PO₄ | Toluene | Reflux | 87% (isolated) |

| N-Methylacetamide | 3% CuI/phen | K₃PO₄ | Toluene | Reflux | 80% (isolated) |

Multicomponent Reaction Strategies for Functionalized Pyridine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis for the efficient construction of complex molecules, including functionalized 2-aminopyridines, in a single step from readily available starting materials. mdpi.comsemanticscholar.org These reactions offer significant advantages such as high atom economy, reduced reaction times, and simplified purification processes. jmaterenvironsci.com

One prominent MCR strategy for synthesizing substituted 2-aminopyridines involves a four-component reaction of an acetophenone (B1666503) derivative, malononitrile (B47326), an aldehyde, and ammonium carbonate. mdpi.comsemanticscholar.org This catalyst-free method proceeds efficiently under solvent-free conditions at room temperature, making it an environmentally benign approach. mdpi.comsemanticscholar.org

Another effective MCR approach utilizes a three-component condensation of an enaminone, an active methylene (B1212753) compound like malononitrile, and a primary amine. jmaterenvironsci.comresearchgate.net This reaction can be promoted by microwave irradiation under solvent-free conditions, leading to high yields and short reaction times. jmaterenvironsci.comresearchgate.net The proposed mechanism involves an initial Michael addition of malononitrile to the enaminone, followed by condensation with the primary amine and subsequent intramolecular cyclization and aromatization to form the 2-aminopyridine scaffold. jmaterenvironsci.comresearchgate.net

Furthermore, a three-component synthesis of polysubstituted pyridines has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a [4+2] cycloaddition (Diels-Alder reaction). nih.gov This two-pot process allows for the flexible combination of various α,β-unsaturated acids, aldehydes, and enamines to produce diverse pyridine structures. nih.gov

Table 2: Overview of Multicomponent Reactions for 2-Aminopyridine Synthesis

| Reaction Type | Components | Conditions | Key Advantages |

|---|---|---|---|

| Four-Component | Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Catalyst-free, Solvent-free, Room Temperature | Simplicity, Green Conditions mdpi.comsemanticscholar.org |

| Three-Component | Enaminone, Malononitrile, Primary Amine | Microwave-assisted, Solvent-free | High yields, Short reaction times jmaterenvironsci.comresearchgate.net |

Synthesis of Derivatized this compound Structures

The core structure of this compound can be further functionalized to access a wide array of derivatives with tailored properties. Common strategies include the introduction of styryl groups through condensation reactions and the conjugation with amino acid esters.

Introduction of Styryl Moieties via Condensation Reactions (e.g., Wadsworth–Emmons)

The introduction of styryl moieties onto a pyridine ring is a common strategy to create compounds with interesting photophysical properties. researchgate.net The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and versatile method for the stereocontrolled synthesis of alkenes, including styryl derivatives. researchgate.net This reaction involves the olefination of a carbonyl compound, such as a pyridinecarboxaldehyde, with a phosphonate (B1237965) carbanion. researchgate.net

The HWE reaction offers excellent chemoselectivity, allowing for the differentiation between aldehydes and ketones, and provides complete positional selectivity of the newly formed double bond. researchgate.net Its stereoselectivity can be controlled by various factors, including the choice of base, solvent, and the structure of the phosphonate reagent. researchgate.net While direct examples of HWE reactions on a this compound-based aldehyde are specific, the methodology is broadly applicable to pyridine aldehydes. researchgate.netresearchgate.net The synthesis of styrylpyridinium salts, for example, often involves the reaction of a picolinium salt with an aldehyde (Knoevenagel condensation) or the reaction of a pyridine aldehyde with a phosphonium (B103445) ylide (Wittig reaction) or a phosphonate (HWE reaction). researchgate.net

Preparation of Amino Acid Ester Conjugates

The conjugation of amino acids or their esters to heterocyclic scaffolds like aminopyridines is a widely used strategy in medicinal chemistry to create hybrid molecules with potentially enhanced biological activity. researchgate.netresearchgate.netnih.gov These conjugates can be synthesized by forming an amide bond between the amino group of the aminopyridine and the carboxyl group of an amino acid.

The coupling reaction typically involves the use of a protected amino acid (e.g., with a Boc group) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate. nih.govnih.gov Following the coupling, the protecting group is removed to yield the final amino acid conjugate. nih.gov For example, various Boc-protected amino acids have been successfully coupled to heterocyclic amines, followed by deprotection to furnish the target molecules. nih.gov

Research has shown the synthesis of 2-(N-glycyl, alanyl, leucinyl, etc. methyl ester) aminopyridine derivatives through the reaction of aminopyridines with other reagents, indicating the feasibility of creating such conjugates. researchgate.netresearchgate.net These synthetic strategies provide access to a diverse library of this compound-amino acid ester conjugates for further investigation.

Formation of Schiff Base Compounds

Schiff bases, characterized by the azomethine (-C=N-) group, are pivotal intermediates in organic synthesis. The formation of Schiff bases from this compound involves the condensation of its primary amino group with an aldehyde or a ketone. This reaction is typically catalyzed by an acid and proceeds via a nucleophilic addition mechanism to form a hemiaminal intermediate, which then dehydrates to yield the final imine product. jocpr.com

The general synthetic protocol involves refluxing a mixture of this compound with a suitable carbonyl compound in a solvent such as ethanol (B145695). jocpr.comcrgjournals.com A catalytic amount of glacial acetic acid is often added to facilitate the dehydration step. jocpr.com The reaction progress can be monitored using thin-layer chromatography (TLC), and upon completion, the product is typically isolated by pouring the reaction mixture into crushed ice, followed by filtration and recrystallization from an appropriate solvent like methanol (B129727) or ethanol. jocpr.comcrgjournals.com This method has been successfully applied to synthesize a variety of Schiff bases from related aminopyridine precursors. jocpr.com For instance, Schiff bases of 2-aminopyridine have been prepared through condensation with various substituted pyrazole-4-carbaldehyde derivatives under these conditions. jocpr.com

Derivatization for Thiourea (B124793) Synthesis

Thiourea derivatives are valuable compounds in various chemical fields. The synthesis of thioureas from this compound can be achieved through several established routes. A primary method involves the reaction of the amine with an appropriate isothiocyanate. This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. mdpi.com

In a typical procedure, this compound is reacted with an equimolar amount of an achiral or optically active isothiocyanate in a suitable solvent. mdpi.com The reaction is often carried out at room temperature. The resulting thiourea derivative can then be purified using column chromatography. mdpi.com This approach has been used to synthesize a range of optically active thioureas from the closely related (S)-1-(2-pyridyl)ethylamine, yielding products in good to excellent yields. mdpi.com

Table 1: Synthesis of Thiourea Derivatives from (S)-1-(2-pyridyl)ethylamine and Isothiocyanates Data derived from analogous synthesis.

| Isothiocyanate Reactant | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Naphthyl-1-isothiocyanate | Not Specified | 82.1 | mdpi.com |

| (2S)-2-Isothiocyanatobutane | Not Specified | 90.1 | mdpi.com |

An alternative pathway for thiourea synthesis involves the in-situ generation of an acyl isothiocyanate. jrespharm.comgoogle.com In this method, an acyl chloride, such as benzoyl chloride, is reacted with a thiocyanate (B1210189) salt like ammonium thiocyanate (NH₄SCN) in a dry solvent like acetone. jrespharm.com The this compound is then added to this mixture, and the reaction is heated under reflux. The initially formed N-acylthiourea can be hydrolyzed under basic or acidic conditions to yield the desired N-substituted thiourea. jrespharm.comgoogle.com

Synthesis of Pyrimidine-Fused Pyridine Derivatives

The synthesis of pyridopyrimidines, which are pyrimidine (B1678525) rings fused to a pyridine ring, represents a significant synthetic challenge that often requires multi-step procedures. Starting from a 2-(amino)-substituted pyridine, the fused pyrimidine ring can be constructed by reacting it with various reagents that provide the necessary carbon and nitrogen atoms. nuph.edu.uamdpi.com

One established strategy involves the thermal cyclocondensation of a 2-aminopyridine derivative with reagents like urea (B33335) or thiourea to form pyrido[2,3-d]pyrimidine-2-one or -2-thione derivatives, respectively. mdpi.com This reaction is typically performed by fusing the reactants at high temperatures (e.g., 180 °C) in an oil bath. mdpi.com Another approach is the reaction with formic acid or acetic anhydride, which leads to the formation of pyrido[2,3-d]pyrimidin-4-one derivatives. mdpi.com These cyclization reactions involve the initial formation of an intermediate which then undergoes an intramolecular ring closure. mdpi.com For these reactions to proceed, the starting pyridine ring often requires an activating group, such as a nitrile, adjacent to the amino group to facilitate the cyclization. mdpi.com For instance, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile has been successfully used as a precursor for a variety of pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.comnih.gov

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles, such as energy efficiency and waste reduction. Microwave-assisted synthesis is a prominent technique in this area, often leading to significantly reduced reaction times, milder conditions, and improved yields. mdpi.com

Microwave-Assisted Synthesis Protocols for Complexes

Microwave-assisted synthesis (MAS) has been effectively employed for the rapid and efficient synthesis of metal complexes involving pyridine-based ligands, including those derived from Schiff bases. mdpi.comumt.edu.my Compared to conventional heating (CH) methods that can require several hours of reflux, MAS can often complete the complexation in a matter of minutes. mdpi.comumt.edu.my

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Metal Complexes Data derived from analogous synthesis of Schiff base complexes.

| Synthesis Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ligand Synthesis | Conventional Heating | 3–4 hours | 70–72 | mdpi.com |

| Ligand Synthesis | Microwave-Assisted | 4–5 minutes | 87–88 | mdpi.com |

| Complex Synthesis | Conventional Heating | 12–24 hours | Not specified | umt.edu.my |

| Complex Synthesis | Microwave-Assisted | 10 minutes | Not specified | umt.edu.my |

Coordination Chemistry and Ligand Design with 2 Ethylamino Pyridine Analogs

Ligand Properties and Coordination Modes of 2-(Ethylamino)pyridine Analogs

The coordination behavior of this compound analogs is dictated by the interplay of their structural features. The pyridine (B92270) nitrogen and the amino nitrogen(s) can act as donor sites, allowing for various binding modes.

Derivatives of this compound are effective chelating agents for a variety of transition metal ions. The presence of both a pyridyl and an amino group allows these ligands to form stable five-membered chelate rings with metal centers. The specific nature of the substituents on the ethylamine (B1201723) moiety influences the denticity and the resulting geometry of the metal complexes.

For instance, N,N-dialkyl-N'-pyridin-2-yl-ethane-1,2-diamine ligands, which are analogs of this compound, are known to act as bidentate ligands, coordinating through the pyridine nitrogen and the secondary amine nitrogen. This chelation is a common feature in their coordination chemistry, leading to the formation of stable complexes with various transition metals. chemimpex.com

Studies on related systems, such as those derived from 2,6-diacetylpyridine (B75352) and amino acids or 2-(2-aminoethyl)pyridine (B145717), further illustrate the versatility of pyridyl-amine ligands in coordinating with metal ions like copper(II), zinc(II), cobalt(II), and iron(II). acs.orgacs.org The resulting complexes often exhibit well-defined geometries, which are influenced by the steric and electronic properties of the ligand. The stability of these chelates is a key factor in their utility in various chemical applications. acs.org A chelate is a cyclic complex formed when two or more donor groups from a single ligand bind to a cation. google.com

The coordination of these ligands can lead to various geometries, including distorted square planar and distorted trigonal bipyramidal structures, depending on the metal ion and the specific ligand used. researchgate.netnih.gov

A significant feature of this compound analogs is their potential for hemilability. Hemilabile ligands possess at least two different donor groups, one of which can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding or catalysis. sci-hub.se In the case of this compound derivatives, the ethylamino group can be the labile component.

For example, in certain aluminum complexes with 2-(methylamino)pyridine (B147262) ligands, the pyridine arm can dissociate from the aluminum center. nih.gov This dissociation is facilitated by the geometric strain of the four-membered ring formed upon κ² binding. nih.gov This hemilabile behavior is crucial for the complex's reactivity, such as in the cooperative activation of CO2. nih.gov The dissociation of one donor arm of the ligand creates a reactive site on the metal, which is a key principle in the design of catalysts for various transformations. ualberta.ca This characteristic is also observed in palladium(II) complexes with (imino)pyridine ligands bearing pendant arms, where the ligand can switch between bidentate and tridentate coordination modes. researchgate.net

In the solid state, these interactions can dictate the crystal packing. For example, in certain zinc(II) carboxylate complexes containing pyridine, weak C–H—O and π–π stacking interactions between the ligands are operative in the crystal lattice. tandfonline.com The ability of the methylamino group to engage in hydrogen bonding influences the compound's reactivity and binding properties. These non-covalent interactions are not only important for the solid-state structure but can also influence the stability and reactivity of the complexes in solution. The interplay of chelation, hemilability, and non-covalent interactions makes this compound analogs highly versatile ligands in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The versatile ligating properties of this compound analogs have led to the synthesis and characterization of a variety of metal complexes, particularly with copper and zinc.

Both copper(I) and copper(II) complexes of this compound analogs have been extensively studied. The synthesis of these complexes typically involves the reaction of a copper salt with the ligand in a suitable solvent.

A dimeric Cu(I) complex, [Cu(MAP)]2, was formed from the reaction of a lithium salt of 2-(methylamino)pyridine (HMAP) with a copper(I) source. researchgate.net Copper(II) complexes with Schiff base ligands derived from aminothioether pyridine have been synthesized and characterized, showing tetrahedrally distorted square planar environments around the copper center. researchgate.net In these cases, the ligand often acts as a monobasic tetradentate ligand. researchgate.net

The characterization of these copper complexes is achieved through various techniques. Elemental analysis confirms the stoichiometry of the complexes. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion, often by observing shifts in the vibrational frequencies of the pyridine and amine groups. Electronic spectra (UV-Vis) provide information about the geometry of the metal center. researchgate.net For paramagnetic Cu(II) complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool to probe the electronic structure. researchgate.net X-ray crystallography provides definitive structural information, including bond lengths and angles. acs.org

Table 1: Selected Copper Complexes with this compound Analogs and their Characterization Data

| Complex Formula | Metal Ion | Ligand | Geometry | Characterization Methods | Reference |

| [Cu(MAP)]2 | Cu(I) | 2-(Methylamino)pyridine | Dimeric | Analytical data, Molecular weight, Magnetic susceptibility, EPR | researchgate.net |

| [Cu(pytIsal)]ClO4·0.5CH3OH | Cu(II) | 4-Iodo-2-{[2-(2-pyridin-2-yl-ethylsulfanyl)ethylimino]methyl}phenol | Distorted Square Planar | FTIR, Elemental Analysis, Electronic Spectra, Molar Conductivity, X-ray Crystallography | researchgate.net |

| [Cu(pytAzosal)]ClO4 | Cu(II) | 4-Phenylazo-2-{[2-(2-pyridin-2-yl-ethylsulfanyl)ethylimino]methyl}phenol | Distorted Square Planar | FTIR, Elemental Analysis, Electronic Spectra, Molar Conductivity, X-ray Crystallography | researchgate.net |

| [Cu2(μ-OAc)4(PhNHpy)2] | Cu(II) | 2-Anilinopyridine | Dimeric | X-ray Crystallography | researchgate.net |

Zinc(II) complexes of this compound analogs are also of significant interest. Given that Zn(II) is a d10 ion, its complexes are diamagnetic and colorless, and their study often focuses on the coordination geometry and the role of the ligand in directing the structure.

The synthesis of zinc(II) complexes typically involves the reaction of a zinc salt, such as zinc chloride or zinc acetate, with the ligand in an alcoholic or aqueous-alcoholic medium. tandfonline.comresearchgate.netcyberleninka.ru For example, a zinc(II) complex with 2'-[1-(2-pyridinyl)ethylidene]oxamohydrazide was synthesized from Zn(OAc)2 in an ethanol (B145695) solution, resulting in an octahedral geometry around the zinc ion. researchgate.net Another study reported the synthesis of a dinuclear zinc(II) carboxylate complex with pyridine, which exhibited a paddle-wheel-like structure. tandfonline.com

Characterization of these zinc complexes relies heavily on spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are particularly useful for diamagnetic Zn(II) complexes, providing detailed information about the ligand environment in solution. researchgate.net IR spectroscopy is used to confirm the coordination of the ligand. cyberleninka.ru Single-crystal X-ray diffraction is the ultimate tool for determining the solid-state structure, revealing coordination numbers and geometries which can range from tetrahedral to octahedral. tandfonline.comresearchgate.netacademie-sciences.fr

Table 2: Selected Zinc(II) Complexes with this compound Analogs and their Characterization Data

| Complex Formula | Ligand | Geometry | Characterization Methods | Reference |

| [Zn(apsox)2] | 2'-[1-(2-pyridinyl)ethylidene]oxamohydrazide | Octahedral | IR, ¹H-NMR, ¹³C-NMR, X-ray Crystallography | researchgate.net |

| [Zn2(µ-4-OBz)4(py)2] · 0.5CH3OH | Pyridine, 4-Benzoyloxy | Dinuclear, Square-pyramidal | Analytical, Spectroscopic, X-ray Crystallography | tandfonline.com |

| [Zn(2-Cl-OBz)2(py)2] | Pyridine, 2-Chlorobenzoate | Distorted Tetrahedral | Analytical, Spectroscopic, X-ray Crystallography, Luminescence | tandfonline.com |

| [Zn(II)(Tpy)(Pydc)·4H2O] | 2,2′:6′,2″-terpyridine, Pyridine-2,6-dicarboxylate | Octahedral | X-ray Crystallography, Luminescence | academie-sciences.fr |

Aluminum Alkyl Complexes

The coordination chemistry of 2-(alkylamino)pyridine ligands with aluminum alkyls has been explored, particularly with the close analog, 2-(methylamino)pyridine. These studies reveal insights into the reactivity of the resulting complexes, especially concerning the activation of small molecules like carbon dioxide.

The reaction of triethylaluminum (B1256330) (AlEt₃) or triisobutylaluminum (B85569) (Al(iBu)₃) with 2-(methylamino)pyridine leads to the formation of di-aminopyridine-ligated aluminum alkyl complexes. These compounds are typically synthesized at room temperature and can be isolated as moisture-sensitive solids. X-ray crystallography studies on the 2-(methylamino)pyridine analog, Al[κ²-N,N-2-(methylamino)pyridine]₂R (where R = Et, iBu), show a five-coordinate aluminum center with a distorted trigonal bipyramidal geometry. The two 2-(methylamino)pyridine ligands bind in a bidentate fashion through both the pyridine and the amino nitrogen atoms, forming strained four-membered rings.

A key feature of these complexes is the hemilabile nature of the pyridine arm of the ligand. Under certain conditions, such as exposure to CO₂, one of the pyridine arms can dissociate from the aluminum center. This dissociation creates a vacant coordination site and allows for the cooperative activation of the CO₂ molecule between the Lewis acidic aluminum center and the now free Lewis basic pyridine nitrogen. This reactivity is reminiscent of Frustrated Lewis Pairs (FLPs). This process can lead to the sequestration of multiple equivalents of CO₂ per aluminum center, initially forming aluminum carbamate (B1207046) species. In the case of the ethyl-substituted aluminum complex, further reaction can occur, leading to the insertion of CO₂ into the aluminum-carbon bond to generate an aluminum carboxylate.

While direct studies on this compound with aluminum alkyls are less detailed in the available literature, the behavior of its methyl analog provides a strong predictive framework for its reactivity. The electronic and steric properties of the ethyl group are similar enough to the methyl group that analogous reactivity patterns can be anticipated.

Tetracyanometallate(II) Complexes

The use of 2-(alkylamino)pyridine analogs as ligands in the construction of coordination polymers with tetracyanometallate(II) anions ([M(CN)₄]²⁻ where M = Ni, Pd, Pt) has been a fruitful area of research. Specifically, the ligand 2-(2-aminoethyl)pyridine (aepy), a close structural analog of this compound, has been shown to form a variety of heterometallic complexes with interesting structural motifs.

In these complexes, the 2-(2-aminoethyl)pyridine ligand typically coordinates to a primary metal center (such as Cu(II), Zn(II), or Cd(II)) through both the pyridine and the amino nitrogen atoms, acting as a bidentate chelating ligand. The tetracyanometallate anion can then act as a counter-anion or as a bridging ligand to create extended structures.

For instance, a series of nine heterometallic complexes with the general formulas {[M'(aepy)₂M(µ-CN)(CN)₃]·2H₂O}n (M' = Cu(II), Zn(II); M = Ni(II), Pd(II), Pt(II)) and [Cd(aepy)₂M(µ-CN)(CN)₃]n (M = Ni(II), Pd(II)) have been synthesized and structurally characterized. In the copper and zinc complexes, the structures are composed of heterobinuclear clusters. In contrast, the cadmium complexes form infinite one-dimensional coordination polymers. In these cadmium-based chains, the Cd(II) ions are bridged by the tetracyanometallate units, and the aepy ligands complete the coordination sphere of the cadmium, resulting in a distorted octahedral geometry.

The structural diversity of these complexes is often driven by the choice of the transition metal in the tetracyanometallate anion and the primary metal cation. The resulting architectures are further stabilized by extensive hydrogen bonding networks involving the amino groups of the aepy ligand, the cyanide nitrogen atoms, and in some cases, co-crystallized water molecules. These interactions play a crucial role in assembling the individual clusters or chains into higher-dimensional supramolecular structures.

Other Transition Metal Complexes (e.g., Ni(II), Pd(II), Pt(II), Cd(II), Co(II), Fe(II), Hg(II))

Beyond tetracyanometallate systems, this compound and its analogs form a wide array of complexes with various transition metals, exhibiting diverse coordination geometries and properties. The bidentate N,N'-donor nature of these ligands makes them versatile building blocks in coordination chemistry.

Ni(II), Pd(II), Pt(II), and Cd(II) Complexes: As mentioned in the context of tetracyanometallate complexes, ligands like 2-(2-aminoethyl)pyridine readily form complexes with these metals. usx.edu.cn In heterometallic systems, the primary coordination is often to a more labile metal center like Cd(II), which typically displays a distorted octahedral geometry when coordinated by two aepy ligands and bridging cyanides. usx.edu.cn The square-planar tetracyanometallates of Ni(II), Pd(II), and Pt(II) are key components in building these structures. usx.edu.cn Mononuclear complexes of these metals with related pyridine-based ligands are also well-established, often adopting square planar geometries for Pd(II) and Pt(II), and octahedral or square planar geometries for Ni(II), depending on the ancillary ligands.

Co(II) Complexes: Cobalt(II) complexes with iminopyridine ligands, which are structurally related to this compound, have been synthesized and characterized. nih.gov For example, the reaction of CoCl₂ with N-(2,6-diisopropylphenyl)-1-(pyridin-2-yl)methanimine results in a tetrahedral Co(II) complex. nih.gov In some cases, dimeric structures with bridging chloride ions are observed. nih.gov The coordination geometry around the Co(II) center is highly dependent on the steric bulk of the substituents on the ligand. With less sterically hindered pyridine-amide ligands, five-coordinate trigonal bipyramidal Co(II) complexes have been isolated. rsc.org

Fe(II) Complexes: Iron(II) complexes with amino-pyridine ligands have been investigated, partly for their potential applications in catalysis. nsf.gov Dimeric iron(II) chloride complexes of the type {[2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂}₂ (where R = ethyl) have been synthesized and structurally characterized. nsf.gov These complexes feature high-spin iron(II) centers. Template synthesis methods have also been employed to create iron(II) complexes with related P-N-N ligands derived from 2-(aminomethyl)pyridine, resulting in bis-tridentate iron(II) species. acs.orgnih.gov

Hg(II) Complexes: Mercury(II) readily forms complexes with iminopyridine ligands derived from 2-pyridinecarbaldehyde. iau.irnih.gov Spectroscopic data indicate that the Schiff base ligands act as bidentate chelators, coordinating to the mercury(II) ion through the imine and pyridine nitrogen atoms. iau.ir Crystal structures of related complexes, such as [HgCl₂(L)] where L is a bidentate chiral imine, show a tetrahedral coordination geometry around the Hg(II) center, which is often distorted due to the small bite angle of the chelating ligand. nih.gov

The following table summarizes the coordination geometries observed for these transition metal complexes with this compound analogs.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Ni(II) | 2-(2-aminoethyl)pyridine | Part of [Ni(CN)₄]²⁻ in heterometallic chains | usx.edu.cn |

| Pd(II) | 2-(2-aminoethyl)pyridine | Part of [Pd(CN)₄]²⁻ in heterometallic chains | usx.edu.cn |

| Pt(II) | 2-(2-aminoethyl)pyridine | Part of [Pt(CN)₄]²⁻ in heterometallic chains | usx.edu.cn |

| Cd(II) | 2-(2-aminoethyl)pyridine | Distorted Octahedral in coordination polymers | usx.edu.cn |

| Co(II) | Iminopyridine | Tetrahedral / Trigonal Bipyramidal | nih.govrsc.org |

| Fe(II) | Amino-pyridine | High-spin, in dimeric structures | nsf.gov |

| Hg(II) | Iminopyridine | Distorted Tetrahedral | iau.irnih.gov |

Helical and Supramolecular Architectures in Coordination Polymers

The ability of this compound and its analogs to act as versatile ligands extends to the formation of complex supramolecular structures, including helical coordination polymers. The specific geometry of the ligand, combined with the coordination preferences of the metal ion, dictates the final architecture of the assembly.

In the case of the tetracyanometallate complexes involving 2-(2-aminoethyl)pyridine, one-dimensional coordination polymers are formed where metal centers are bridged by the cyanide groups. usx.edu.cn These 1D chains are then further organized into three-dimensional supramolecular networks through extensive N-H···N hydrogen bonds between the amino groups of the ligand and the nitrogen atoms of the cyanide ligands. usx.edu.cn This demonstrates how non-covalent interactions are pivotal in extending the dimensionality of the structure.

The formation of helical structures is a particularly fascinating aspect of supramolecular chemistry. While not extensively documented for this compound itself, closely related unsymmetrical dipyridyl amine ligands have been shown to be excellent building blocks for helical coordination polymers, especially with metal ions that favor linear or distorted linear coordination, such as Ag(I). nih.govacs.orgiucr.orgnih.gov

Catalysis and Reaction Mechanism Studies Involving 2 Ethylamino Pyridine Derivatives

Homogeneous Catalysis Mediated by 2-(Ethylamino)pyridine Analogs

The adaptability of the 2-(alkylamino)pyridine framework allows for its incorporation into a variety of catalytic systems. The nitrogen atoms of the pyridine (B92270) ring and the amino group can coordinate to a metal center, forming stable complexes that facilitate a diverse array of chemical reactions.

Carbon Dioxide Capture and Activation Systems

The escalating concentration of atmospheric carbon dioxide (CO₂) has spurred intensive research into effective capture and utilization technologies. Analogs of this compound, particularly 2-(methylamino)pyridine (B147262), have been instrumental in the development of novel aluminum-based systems for CO₂ capture and subsequent chemical transformations.

Studies on aluminum alkyl complexes featuring 2-(methylamino)pyridine ligands have provided significant insights into the mechanism of CO₂ insertion into metal-carbon bonds. Research has demonstrated that these aluminum complexes can efficiently sequester multiple equivalents of CO₂ per metal center under mild conditions. researchgate.netresearchgate.net In the case of an ethyl-aluminum variant, the system not only captures CO₂ but also facilitates the insertion of a third equivalent of CO₂ into the aluminum-alkyl bond, forming an aluminum carboxylate. researchgate.netresearchgate.net This type of reactivity is noteworthy as it typically requires harsh thermal conditions.

Computational and experimental evidence suggests a multi-step process. Initially, CO₂ can insert directly into the aluminum-alkyl bond. However, a more favorable pathway involves the cooperative activation of CO₂. researchgate.net

The concept of Frustrated Lewis Pairs (FLPs) has been pivotal in understanding the reactivity of these 2-(alkylamino)pyridine-ligated aluminum complexes. An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, leading to unique reactivity towards small molecules like CO₂. researchgate.netnih.gov

In these aluminum systems, the complex acts as a "masked" FLP. Under a CO₂ atmosphere, a hemilabile pyridine arm of the ligand can dissociate from the aluminum center. This creates a reactive site where the Lewis acidic aluminum center and the Lewis basic nitrogen of the dissociated pyridine arm cooperatively activate the CO₂ molecule. researchgate.netresearchgate.net This cooperative action facilitates the formation of a cyclic carbamate (B1207046), effectively capturing the CO₂. researchgate.net This mechanism highlights the sophisticated role of the aminopyridine ligand in enabling the capture and subsequent chemical conversion of carbon dioxide.

Dimerization of Alkynes

The dimerization of alkynes is a fundamental transformation in organic synthesis, providing access to valuable enynes and other unsaturated building blocks. While specific studies focusing solely on this compound derivatives for this purpose are not extensively documented, the broader class of pyridine-based ligands has been employed in various catalytic systems for alkyne dimerization. For instance, rhodium complexes with pyridine-containing ligands have been shown to catalyze the C-H alkenylation of imines with alkynes, a process that can be complicated by competitive alkyne dimerization. nih.gov The choice of ligand is crucial in directing the reaction towards the desired product and suppressing side reactions like dimerization. Further research into tailoring 2-(alkylamino)pyridine ligands could offer new avenues for controlling the selectivity of alkyne dimerization reactions.

Hydrogenation of Olefins and Imines

The hydrogenation of unsaturated compounds such as olefins and imines is a cornerstone of industrial chemistry, producing a wide range of valuable chemicals. Ruthenium and osmium complexes incorporating 2-(aminomethyl)pyridine-based ligands, which are structurally related to this compound, have been investigated as catalysts for the hydrogenation of imines. researchgate.netresearchgate.net

These studies have shown that ruthenium complexes, in particular, exhibit high activity in reducing both N-aryl and N-alkyl imines to their corresponding amines under mild conditions of hydrogen pressure and temperature. researchgate.net The osmium analogs, while generally less active, have also demonstrated competence in imine hydrogenation. researchgate.net The catalytic cycle is believed to involve the activation of molecular hydrogen by the metal center, followed by the transfer of hydride to the imine substrate. The electronic and steric properties of the aminopyridine ligand play a critical role in modulating the efficiency of these catalysts.

Similarly, cobalt complexes with diimine pyridine ligands have been found to be active in the hydrogenation of olefins. researchgate.net These findings suggest that metal complexes of this compound and its derivatives hold potential as effective catalysts for the hydrogenation of a variety of unsaturated substrates.

C-F Bond Activation and Dehydrogenation of Amine Borane

The activation of strong carbon-fluorine (C-F) bonds is a significant challenge in synthetic chemistry, with implications for the functionalization of fluorinated organic molecules. A notable advancement in this area involves the use of a nickel(0) complex with a 2-[(N-diisopropylphosphino)methylamino]pyridine ligand, a derivative of the 2-(alkylamino)pyridine scaffold. This complex has proven to be an efficient precatalyst for the hydrodefluorination of pyridines, a reaction that replaces a fluorine atom with a hydrogen atom. bohrium.com Mechanistic studies indicate that the catalytic cycle is initiated by the oxidative addition of the C-F bond to the nickel center. bohrium.com

In the context of hydrogen storage, the dehydrogenation of amine boranes is a critical area of research. Organocatalysts, including derivatives of 2-hydroxypyridine, have been shown to effectively catalyze the release of hydrogen from ammonia (B1221849) borane. researchgate.net The bifunctional nature of these molecules, possessing both an acidic proton and a basic pyridine ring, is crucial for their catalytic activity. While direct catalysis by this compound itself has not been extensively detailed, the principles established with related pyridine compounds suggest that its derivatives could be tailored for this important transformation.

Polymerization Reactions

The utility of amino-pyridine ligand frameworks has been widely recognized in base metal catalysis, particularly in Atom Transfer Radical Polymerization (ATRP). nsf.gov Research into amino-pyridine iron(II) complexes has shed light on how subtle changes to the ligand structure can impact polymerization outcomes. nsf.govumn.edu

A notable example involves an iron(II) complex with a ligand that is a derivative of this compound, specifically [2-[(2,6-Me2-C6H3)NHCH(Et)]C5H4N]FeCl2)2. nsf.govumn.edu This complex has been synthesized and characterized for its catalytic application in the polymerization of styrene (B11656). nsf.govumn.edu The study compared the catalytic activity of this ethyl-substituted complex with a tert-butyl-substituted analogue to understand the electronic and steric effects on the polymerization process. nsf.govumn.edu

Detailed Research Findings:

In the study, both the ethyl- and tert-butyl-substituted amino-pyridine iron(II) complexes were found to catalyze the polymerization of styrene at elevated temperatures (120 °C). nsf.govumn.edu The polymerization data suggest that the reaction proceeds via an Atom Transfer Radical Polymerization (ATRP) mechanism, with a competing Catalytic Chain Transfer (CCT) process occurring at longer reaction times. nsf.govumn.edu

The complex with the t-butyl substituted amino carbon demonstrated a slightly higher ATRP activity compared to the ethyl-substituted counterpart. nsf.govumn.edu This was attributed to the enhanced electron donation from the bulkier t-butyl group, which can improve catalyst activity and shift the ATRP equilibrium towards the active polymer species and the corresponding Fe(III) complex. nsf.govumn.edu

| Complex | Amino Carbon Substituent | Observed Rate Constant (k_obs) for Styrene Polymerization (h⁻¹) |

|---|---|---|

| [2-[(2,6-Me2-C6H3)NHCH(t-Bu)]C5H4N]FeCl2)2 | t-butyl | 0.31 |

| [2-[(2,6-Me2-C6H3)NHCH(Et)]C5H4N]FeCl2)2 | ethyl | 0.10 |

These findings highlight the importance of ligand optimization in the development of iron-based ATRP catalysts and demonstrate the potential of this compound derivatives in controlled radical polymerization. nsf.govumn.edu

Heterogeneous Catalysis Systems Utilizing Pyridine-Based Ligands

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a crucial strategy for improving catalyst recovery and reusability, which are significant advantages in industrial processes. Pyridine-based ligands, including derivatives of 2-aminopyridine (B139424), are well-suited for this purpose.

One approach involves the direct immobilization of pre-synthesized complexes onto a support material like silica (B1680970). For instance, bis(imino)pyridine iron complexes have been supported on silica and used in the heterogeneous polymerization of ethylene (B1197577). scispace.com The reactivity of the support surface, which typically has hydroxyl groups, can be utilized to anchor the catalyst. scispace.com In some cases, functional groups on the ligand, such as free -NH2 groups, can facilitate the chemical bonding between the complex and the support. scispace.com

While supported systems may sometimes exhibit lower catalytic activities compared to their homogeneous counterparts, the benefits of heterogenization, such as control over polymer morphology and prevention of reactor fouling, are significant. scispace.com The development of supported catalysts based on this compound ligands could offer similar advantages for a variety of chemical transformations.

Organocatalytic Applications

Chiral derivatives of aminopyridines have shown considerable promise as organocatalysts in asymmetric synthesis, enabling the production of enantiomerically enriched molecules. nih.govresearchgate.netrsc.org

The asymmetric aldol (B89426) reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral centers. ias.ac.inmdpi.com While specific applications of this compound derivatives in this context are not extensively documented, related pyridine-containing structures have been investigated.

For example, N-Zn and N-Cu complexes involving 2-amino pyridine have been synthesized and successfully used as catalysts in the Henry reaction, a type of nitroaldol reaction. ias.ac.in Although not an asymmetric transformation in the reported study, it demonstrates the potential of 2-aminopyridine derivatives to catalyze aldol-type condensations. ias.ac.in

Furthermore, iron(II) and iron(III) complexes bearing bis(imino)pyridine ligands have been employed as catalysts in the Mukaiyama aldol reaction, which involves the reaction of a silyl (B83357) enol ether with a carbonyl compound. umsl.edu These studies provide a foundation for the future design of chiral this compound derivatives for asymmetric aldol reactions.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis for producing chiral alcohols. elsevierpure.comnih.govresearchgate.net Chiral pyridine-derived ligands play a crucial role in achieving high enantioselectivity in these reactions. nih.gov

Specifically, in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), various chiral ligands containing a pyridine moiety have been developed and assessed. For instance, chiral pyridylphenols, synthesized from (1R)-(+)-α-pinene, have been used as catalysts, affording the corresponding (S)-alcohols with enantiomeric excesses up to 89%. elsevierpure.com The electronic properties of the substituents on the benzaldehyde were found to influence the enantioselectivity of the reaction. elsevierpure.com

While direct studies involving this compound derivatives are limited, the successful application of other chiral pyridine-based ligands underscores the potential for developing novel chiral catalysts derived from this compound for this and other enantioselective addition reactions.

General Catalytic Roles in Chemical Transformations

Pyridine-based compounds are ubiquitous in catalysis due to their ability to act as ligands for a wide array of transition metals and their capacity to function as organocatalysts. researchgate.netpvpcollegepatoda.orgjscimedcentral.com

Beyond the specific example of ATRP of styrene, derivatives of 2-aminopyridine are integral to a broader range of polymerization catalysts. Bis(imino)pyridine iron and cobalt complexes, for instance, are highly effective precatalysts for the polymerization and oligomerization of olefins like ethylene. mdpi.commdpi.commdpi.comhu.edu.jonih.govresearchgate.net The steric and electronic properties of the substituents on the pyridine and the iminoaryl groups have a profound impact on the catalytic activity, the molecular weight of the resulting polymer, and its microstructure. mdpi.comhu.edu.jo

For example, bis(imino)pyridine iron catalysts with bulky aryl substituents can produce high-density, linear polyethylene (B3416737), while variations in the ligand structure can lead to the formation of branched polymers. mdpi.comhu.edu.jo Furthermore, a catalyst system composed of a 2,6-bis(arylimino)pyridineiron(II) dichloride complex with methylaluminoxane (B55162) is extremely active for acetylene (B1199291) polymerization. nih.gov

The catalytic activity of these systems is often dependent on the cocatalyst used, such as methylaluminoxane (MAO) or ethylaluminum dichloride (EtAlCl2), which activates the precatalyst to generate the active catalytic species. mdpi.commdpi.com The versatility of the bis(imino)pyridine ligand framework suggests that derivatives of this compound could be incorporated into such systems to fine-tune their catalytic performance in polymer synthesis.

Catalysis in Agrochemical Production

The use of this compound and its derivatives specifically as catalysts in the production of agrochemicals is not extensively documented in publicly available scientific literature. While the pyridine ring is a fundamental structural component in a vast array of agrochemicals, including herbicides, insecticides, and fungicides, the role of substituted aminopyridines in these contexts is typically as a reactant or a building block (a molecular scaffold) for the final active ingredient rather than as a catalyst that facilitates the synthesis. researchgate.netnih.govnih.gov

Research in the field of agrochemicals frequently involves the design and synthesis of novel molecules containing the pyridine moiety to enhance biological activity. nih.govnih.gov For instance, various 2-phenylpyridine (B120327) derivatives have been synthesized and tested for insecticidal properties. nih.gov Similarly, substituted 3-(pyridin-2-yl)phenylamino derivatives have been developed as potential herbicides. researchgate.net In these synthetic pathways, the aminopyridine derivative is incorporated into the final product's structure.

While some chemical reactions for producing pesticides may utilize pyridine derivatives as basic catalysts, specific examples detailing the use of this compound for this purpose are not readily found. google.com The primary role of this compound derivatives in the agrochemical sector remains as a key intermediate for the synthesis of bioactive compounds. nih.govscientificupdate.com

Pyridine Ether Catalysts in Polyurethane Foam Preparation

In the manufacturing of polyurethane foams, derivatives of alkylamino pyridines, such as this compound, have found application as potent catalysts. These catalysts are crucial for controlling the two primary reactions that occur during foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). americanchemistry.com A significant development in this area is the use of acid-blocked alkylamine pyridine catalysts. google.com

Acid-blocking is a technique used to delay the catalytic activity. The amine catalyst is neutralized with an acid, forming a salt that is less reactive. google.comgoogleapis.com This blocked catalyst becomes active when exposed to the heat generated during the exothermic polyurethane-forming reaction. This delayed action provides better control over the initial stages of the foaming process, improving the flowability of the reacting mixture and ensuring a more uniform foam structure. google.comgoogleapis.com

The use of these catalysts is applicable to the production of both rigid and flexible polyurethane foams. google.com They are effective in formulations using different isocyanates, such as diphenylmethane (B89790) diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). google.com When an alkylamine pyridine is acid-blocked, it can effectively promote rapid foaming in polyurethane formulations. google.com

Below is a table detailing the components of a representative polyurethane formulation that would utilize an acid-blocked alkylamine pyridine catalyst.

| Component | Function | Typical Examples | Role in the Formulation |

|---|---|---|---|

| Isocyanate-Functional Compound | Monomer (A-Side) | Toluene diisocyanate (TDI), Diphenylmethane diisocyanate (MDI) | Reacts with the polyol to form the polyurethane polymer backbone. |

| Active Hydrogen-Containing Compound | Monomer/Polymer (B-Side) | Polyether polyols, Polyester polyols | Reacts with the isocyanate to form urethane (B1682113) linkages. The choice of polyol determines the foam's properties (e.g., rigid or flexible). |

| Acid-Blocked Alkylamine Pyridine Catalyst | Catalyst (B-Side) | Acid salt of this compound or other alkylamine pyridines | Accelerates the gelling (urethane formation) and blowing (CO2 formation) reactions upon thermal activation. google.comtosoheurope.com |

| Blowing Agent | Foaming Agent (B-Side) | Water, Halogenated Olefins | Reacts with isocyanate to produce carbon dioxide gas, which expands the polymer matrix into a foam structure. |

| Surfactant | Stabilizer (B-Side) | Silicone-based surfactants | Stabilizes the rising foam by controlling cell size and preventing collapse. |

| Additives | Property Modifiers (B-Side) | Flame retardants, Crosslinkers, Pigments | Impart specific desired properties to the final foam product. |

The catalytic mechanism of the unblocked tertiary amine involves the activation of the isocyanate group for nucleophilic attack by the hydroxyl groups of the polyol or by water. The acid-blocking temporarily deactivates the amine's nucleophilic character, providing a period of latency that is crucial for processing, especially in applications like spray foams where initial low viscosity is required. google.comjustia.com

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Ethylamino Pyridine Derivatives

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within 2-(ethylamino)pyridine derivatives. The analysis of vibrational spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the precise assignment of fundamental vibrational modes.

Key vibrational signatures for these compounds include the stretching and bending modes of the N-H group, the various vibrations of the ethyl substituent, and the characteristic modes of the pyridine (B92270) ring. The N-H stretching vibration of the secondary amine is typically observed in the region of 3200-3500 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group appear around 2850-3000 cm⁻¹. nih.gov

The pyridine ring itself gives rise to a complex set of vibrations. These include C-H stretching modes above 3000 cm⁻¹, ring stretching modes (νC=C, νC=N) in the 1400-1650 cm⁻¹ region, and various in-plane and out-of-plane bending modes at lower frequencies. tsijournals.comnih.gov The presence of substituents on the pyridine ring can influence the position and intensity of these bands. For instance, in derivatives like 2-N-ethylamino-5-methyl-4-nitropyridine, the nitro group introduces strong characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations. nih.govresearchgate.net

Comparative analysis of IR and Raman spectra provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is better for analyzing non-polar, symmetric bonds. For example, the symmetric stretching of the pyridine ring often produces a strong band in the Raman spectrum. nih.gov

Table 1: Typical Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3200 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | IR, Raman |

| Pyridine Ring Stretch (C=C, C=N) | 1400 - 1650 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| CH₂/CH₃ Bend | 1370 - 1470 | IR |

| Pyridine Ring Bending | < 1000 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound derivatives in solution. ¹H-NMR provides detailed information about the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon framework of the molecule.

In the ¹H-NMR spectrum of a typical this compound derivative, the protons of the ethyl group give rise to characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling. The chemical shift of the methylene protons is influenced by the adjacent nitrogen atom. The proton attached to the amino nitrogen (N-H) typically appears as a broad signal whose chemical shift can vary depending on solvent and concentration. The aromatic protons on the pyridine ring appear as distinct multiplets in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. chemicalbook.comrsc.org

The ¹³C-NMR spectrum provides complementary data. The two carbons of the ethyl group are observed in the upfield (aliphatic) region. The carbons of the pyridine ring appear in the downfield (aromatic) region, with the carbon atom directly bonded to the amino group (C2) showing a characteristic chemical shift. The specific shifts are sensitive to the electronic effects of other substituents on the ring. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Skeleton

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3/C-3 | ~6.5 - 6.8 | ~106 - 115 |

| Pyridine H-4/C-4 | ~7.3 - 7.6 | ~137 - 140 |

| Pyridine H-5/C-5 | ~6.6 - 6.9 | ~112 - 120 |

| Pyridine H-6/C-6 | ~8.0 - 8.3 | ~148 - 150 |

| Pyridine C-2 | - | ~158 - 162 |

| N-H | Variable (broad) | - |

| N-CH₂- | ~3.2 - 3.5 (quartet) | ~38 - 45 |

| -CH₃ | ~1.2 - 1.4 (triplet) | ~14 - 16 |

Note: Values are approximate and can vary based on solvent and substitution.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound, the molecular ion peak is expected at an m/z of 122. nih.gov

The fragmentation of the molecular ion provides a unique fingerprint that aids in structure confirmation. A common fragmentation pathway for this compound derivatives involves the cleavage of the C-C bond beta to the nitrogen atom of the amino group (alpha-cleavage), leading to the loss of a methyl radical (•CH₃) and the formation of a stable iminium cation. Another significant fragmentation can be the loss of an ethyl group. For isomers like 4-(2-aminoethyl)pyridine, a major fragment at m/z 93 is observed, corresponding to the loss of the •CH₂NH₂ radical. chemicalbook.com

Table 3: Common Mass Fragments for Aminopyridine Derivatives

| m/z Value | Possible Fragment Identity |

|---|---|

| 122 | [M]⁺• (Molecular ion for C₇H₁₀N₂) |

| 107 | [M - CH₃]⁺ |

| 93 | [M - C₂H₅]⁺ or [C₅H₄N-CH₂]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound derivatives in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Studies on derivatives such as 2-N-ethylamino-5-methyl-4-nitropyridine have shown that molecules can form centrosymmetric dimers in the crystal lattice. researchgate.net These dimeric structures are often stabilized by intermolecular hydrogen bonds, typically involving the amino hydrogen (N-H) and the nitrogen atom of the pyridine ring (N-H···N). researchgate.net The crystal structure is further stabilized by a network of weaker interactions, such as C-H···O or π–π stacking interactions between pyridine rings. researchgate.netnih.gov

The planarity of the pyridine ring and the orientation of the ethylamino substituent can be precisely determined. This information is crucial for understanding structure-property relationships, as the solid-state packing can significantly influence the material's physical properties. nih.gov

Table 4: Example Crystallographic Data for a 2-Aminopyridine (B139424) Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice system. | Triclinic researchgate.net |

| Space Group | The symmetry group of the crystal. | P-1 researchgate.net |

| a, b, c (Å) | Unit cell dimensions. | a = 7.89, b = 16.49, c = 13.13 nih.gov |

| α, β, γ (°) | Unit cell angles. | α = 90, β = 90, γ = 90 (for Orthorhombic) nih.gov |

| N-H···N distance (Å) | Hydrogen bond length. | ~2.9 - 3.2 |

| Pyridine Ring Planarity | Deviation from the mean plane. | < 0.02 Å nih.gov |

Electronic and Electron Spin Resonance (ESR) Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within this compound derivatives. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy ones (like the lowest unoccupied molecular orbital, LUMO).

The electronic spectra of these compounds are characterized by absorption bands corresponding to π→π* and n→π* transitions associated with the pyridine ring's aromatic system. The position and intensity of these bands are sensitive to substituents. For example, the introduction of a nitro group, which is a strong electron-withdrawing group, can cause a red shift (a shift to longer wavelengths) of the absorption bands and can significantly lower the HOMO-LUMO energy gap. nih.gov

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. wikipedia.org While this compound itself is a diamagnetic molecule with no unpaired electrons, ESR is highly valuable for studying its derivatives that are radicals or complexes with paramagnetic metal ions. wikipedia.org For instance, iron complexes involving bis(imino)pyridine ligands, which are structurally related to this compound, have been studied to understand their electronic structure and spin states. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of this compound derivatives.

TGA measures the change in mass of a sample as a function of temperature. This analysis reveals the decomposition temperatures and can indicate the presence of volatile components or the formation of stable intermediates during decomposition. For pyridine-containing polymers, TGA has been used to determine the initial decomposition temperature, which is a key indicator of thermal stability. researchgate.net The thermal decomposition of many pyridine derivatives is a multi-stage process. nih.gov

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transition temperatures (for amorphous or polymeric materials), and the enthalpy of phase transitions. mdpi.com For crystalline derivatives of this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The data from both TGA and DSC are critical for assessing the material's suitability for applications where thermal stability is a requirement. researchgate.netnih.gov

Table 5: Thermal Analysis Data for Pyridine Derivatives

| Technique | Parameter | Typical Observation |

|---|---|---|

| DSC | Melting Point (Tₘ) | Sharp endothermic peak. |

| DSC | Glass Transition (T₉) | Step change in the baseline (for polymers). researchgate.net |

| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | Temperature at which mass loss begins. |

| TGA | Mass Loss (%) | Percentage of mass lost at specific temperature ranges. nih.gov |

Mechanistic Insights into Biological Activity and Interactions of 2 Ethylamino Pyridine Analogs

Molecular Basis of Pharmaceutical Efficacy

The pharmaceutical efficacy of 2-(ethylamino)pyridine analogs is rooted in their ability to modulate the function of key physiological systems at the molecular level. The pyridine (B92270) nucleus, a common scaffold in many approved drugs, provides a versatile platform for chemical modifications that can fine-tune the pharmacological profile of these compounds. nih.govnih.gov These modifications influence the compound's ability to interact with specific receptors, enzymes, and ion channels, thereby dictating its therapeutic application.

Analogs of this compound exhibit significant interactions with various neurotransmitter systems, which underpins many of their central nervous system effects. The nitrogen atom within the pyridine ring plays a critical role in the pharmacological activity of these compounds. nih.gov

Dopaminergic System: Certain pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) have demonstrated activity at dopamine D2 and D3 receptors. nih.gov These analogs can act as agonists, particularly at dopamine autoreceptors, which regulate the synthesis and release of dopamine. At low doses, this interaction leads to a decrease in locomotor activity. nih.gov

Cholinergic System: Pyridine alkaloids, a broad class that includes analogs of this compound, have been shown to interact with nicotinic acetylcholine receptors (nAChRs). For instance, metanicotine, a pyridine-based compound, is a potent agonist at the α4β2-nAChR, leading to increased release of acetylcholine, dopamine, norepinephrine, and serotonin in the rat cortex. nih.gov

Table 1: Interaction of this compound Analogs with Neurotransmitter Systems

| Analog Class | Target Receptor/System | Observed Effect | Reference |

|---|---|---|---|

| Pyridine analogs of 5-OH-DPAT | Dopamine D2 and D3 receptors | Autoreceptor activation, decreased locomotor activity | nih.gov |

| Amphetamine-like pyridine analogs | Serotonergic and Dopaminergic systems | Increased extracellular dopamine and serotonin | nih.gov |

| Pyridine alkaloids (e.g., metanicotine) | α4β2-Nicotinic Acetylcholine Receptor | Agonism, increased release of multiple neurotransmitters | nih.gov |

The modulation of ion channels is a key mechanism through which pyridine derivatives exert their physiological effects. nih.gov Ion channels are crucial for cellular excitability and signaling, making them important drug targets. mdpi.com

Pyridine nucleotides have been shown to regulate the activity of various ion channels, including voltage-gated potassium and sodium channels. nih.gov This regulation can occur directly, through the binding of the nucleotide to the channel protein, or indirectly, through the modulation of accessory subunits. While direct evidence for the interaction of this compound with high-voltage-activated calcium channels is limited in the provided search results, the broader class of pyridine-containing compounds is known to interact with ion channels. For example, pyridine-containing substrate analogs have been designed to interact with the heme iron in the active site of cytochrome P450 enzymes, a process that can be sterically hindered by specific amino acid residues. nih.gov This highlights the potential for specific molecular interactions between pyridine moieties and protein targets, which could extend to ion channel modulation.

Several pyridine and pyrimidine (B1678525) derivatives have been synthesized and shown to possess significant anticonvulsant properties. nih.gov The mechanisms underlying this activity are often multifactorial but frequently involve the modulation of neuronal excitability.